Phthalimide-PEG3-C2-OTs
Overview
Description
Phthalimide-PEG3-C2-OTs is a compound that belongs to the class of PROTAC (PROteolysis TArgeting Chimeras) linkers. It is composed of a phthalimide group, a polyethylene glycol (PEG) chain, and a tosylate (OTs) group. This compound is used in the synthesis of various PROTAC molecules, which are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .
Preparation Methods
The synthesis of Phthalimide-PEG3-C2-OTs involves several steps. One common method includes the following steps:
Formation of Phthalimide-PEG3 Intermediate: The phthalimide group is first attached to a PEG chain through a series of reactions involving the use of reagents such as phthalic anhydride and polyethylene glycol.
Introduction of Tosylate Group: The intermediate is then reacted with tosyl chloride (TsCl) in the presence of a base such as pyridine to introduce the tosylate group, forming this compound
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Phthalimide-PEG3-C2-OTs undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the tosylate group.
Coupling Reactions: It can participate in coupling reactions to form PROTAC molecules by linking with ligands for E3 ubiquitin ligases and target proteins
Common reagents used in these reactions include tosyl chloride, pyridine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phthalimide-PEG3-C2-OTs has a wide range of applications in scientific research, particularly in the field of PROTAC technology. Some of its applications include:
Chemistry: Used as a linker in the synthesis of PROTAC molecules, facilitating the selective degradation of target proteins.
Biology: Employed in studies to understand protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer by degrading disease-causing proteins.
Industry: Utilized in the development of new materials and compounds with specific properties
Mechanism of Action
Phthalimide-PEG3-C2-OTs functions as a linker in PROTAC molecules, which work by bringing together an E3 ubiquitin ligase and a target protein. The PROTAC molecule facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This selective degradation mechanism allows for the precise removal of specific proteins from the cell, making it a powerful tool for research and therapeutic applications .
Comparison with Similar Compounds
Phthalimide-PEG3-C2-OTs is unique due to its specific structure, which includes a phthalimide group, a PEG chain, and a tosylate group. Similar compounds include other PROTAC linkers such as:
Phthalimide-PEG2-C2-OTs: Similar structure but with a shorter PEG chain.
Phthalimide-PEG4-C2-OTs: Similar structure but with a longer PEG chain.
Phthalimide-PEG3-C3-OTs: Similar structure but with a different linker length
These compounds share similar functions but differ in their linker lengths and specific chemical properties, which can influence their effectiveness in PROTAC applications.
Properties
IUPAC Name |
2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO8S/c1-18-6-8-19(9-7-18)33(27,28)32-17-16-31-15-14-30-13-12-29-11-10-24-22(25)20-4-2-3-5-21(20)23(24)26/h2-9H,10-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPAUABODZZAIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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